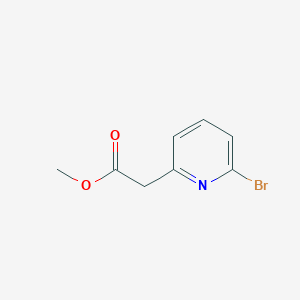

Methyl 2-(6-bromopyridin-2-yl)acetate

描述

属性

IUPAC Name |

methyl 2-(6-bromopyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)5-6-3-2-4-7(9)10-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTQSTLAWKUGMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856857 | |

| Record name | Methyl (6-bromopyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

907191-65-5 | |

| Record name | Methyl (6-bromopyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Esterification of 6-bromopyridine-2-acetic acid

A classical approach involves the Fischer esterification of 6-bromopyridine-2-acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically proceeds under reflux conditions for several hours, followed by purification through extraction and chromatography.

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Reactants | 6-bromopyridine-2-acetic acid, Methanol | Ester product formed |

| Catalyst | Concentrated H2SO4 or p-TsOH | Promotes esterification |

| Temperature | Reflux (~65°C) | Drives reaction to completion |

| Reaction Time | 4–12 hours | Sufficient for ester formation |

| Workup | Aqueous quench, extraction with EtOAc | Isolation of ester |

| Purification | Silica gel chromatography | High purity product |

| Typical Yield | 60–85% | Moderate to good |

PyBroP-Mediated Coupling from Pyridine N-Oxides

A more modern and efficient method involves the use of 6-bromopyridine-N-oxide as a substrate, which is reacted with 1-(tert-butyldimethylsilyloxy)-1-methoxyethene in the presence of PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) and a base such as diisopropylethylamine (iPr2EtN) in tetrahydrofuran (THF). This method proceeds at mild temperatures (around 45°C) and affords methyl 2-(6-bromopyridin-2-yl)acetate after aqueous workup and chromatographic purification.

| Parameter | Conditions | Outcome |

|---|---|---|

| Reactants | 6-bromopyridine-N-oxide, 1-(tert-butyldimethylsilyloxy)-1-methoxyethene | Ester product formation |

| Catalyst/Reagent | PyBroP (1.1 eq) | Activates ester formation |

| Base | iPr2EtN (3.1 eq) | Neutralizes acid byproducts |

| Solvent | THF | Good solubility and reactivity |

| Temperature | 45°C | Mild heating for reaction |

| Reaction Time | 2 hours | Efficient conversion |

| Workup | Water quench, EtOAc extraction | Isolation of product |

| Purification | Column chromatography (0–50% EtOAc:heptanes) | High purity, orange oil |

| Yield | ~35% | Moderate yield |

This method is advantageous for its mild conditions and compatibility with sensitive functional groups but may require optimization to improve yield.

Cross-Coupling Approaches

Though less directly reported for this exact compound, related methyl 2-(pyridin-2-yl)acetates are often synthesized via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. For this compound, a plausible route involves:

- Starting from methyl 2-(pyridin-2-yl)acetate.

- Bromination at the 6-position of the pyridine ring.

- Or alternatively, coupling a 6-bromopyridin-2-yl boronic acid with methyl bromoacetate derivatives.

These methods require palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like dioxane/water mixtures under elevated temperatures (100–115°C) for extended times (12–24 hours).

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Catalyst | Pd(PPh3)4 (5–7 mol%) | Facilitates C-C bond formation |

| Base | K2CO3 or KOAc (2 eq) | Deprotonates boronic acid |

| Solvent | Dioxane/water (2:1) | Solubilizes reagents |

| Temperature | 100–115°C | Drives coupling reaction |

| Reaction Time | 18–24 hours | Ensures completion |

| Workup | Aqueous extraction, filtration | Removes catalyst residues |

| Purification | Chromatography or recrystallization | Pure coupled product |

| Yield | 70–86% | High yield achievable |

Analytical Data Supporting Preparation

The synthesized this compound is characterized by:

- ¹H NMR (400 MHz, CDCl3): Signals at δ 7.54 (triplet, 1H), 7.41 (doublet, 1H), 7.29 (doublet, 1H), 3.85 (singlet, 2H, methylene adjacent to pyridine), and 3.73 (singlet, 3H, methyl ester) confirm the structure.

- ¹³C NMR (150 MHz, CDCl3): Peaks at δ 170.4 (carbonyl carbon), 155.5, 141.5, 138.9, 126.6, 122.9 (aromatic carbons), 52.3 (methyl ester), and 43.1 (methylene carbon).

- Mass Spectrometry (m/z): Molecular ion peak at 231.9 (M+H)+ consistent with the molecular formula C8H8BrNO2.

These data confirm the identity and purity of the compound post-synthesis.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Fischer Esterification | Simple, classical approach | Requires reflux, acid-sensitive groups | 60–85 | Suitable for large scale |

| PyBroP-Mediated Coupling | Mild conditions, functional group tolerant | Moderate yield, costly reagents | ~35 | Useful for sensitive substrates |

| Pd-Catalyzed Cross-Coupling | High yield, versatile | Requires expensive catalysts, longer reaction time | 70–86 | Widely used in medicinal chemistry |

Research Findings and Optimization Notes

- The PyBroP-mediated method provides a novel synthetic route with mild conditions but requires optimization to improve yield and reduce reagent costs.

- Esterification yields can be improved by controlling water removal during reflux and using azeotropic distillation.

- Cross-coupling methods benefit from ligand and base screening to maximize coupling efficiency and minimize side reactions.

- Purity and structural confirmation are critical, with NMR and mass spectrometry serving as standard analytical tools.

- Storage and handling under inert atmosphere prevent hydrolysis or decomposition of the ester group.

化学反应分析

Types of Reactions

Methyl 2-(6-bromopyridin-2-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

Substitution: Products with different functional groups replacing the bromine atom.

Oxidation: Various oxidized derivatives depending on the extent of oxidation.

Reduction: Alcohol derivatives from the reduction of the ester group.

科学研究应用

Medicinal Chemistry

Overview

Methyl 2-(6-bromopyridin-2-yl)acetate serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity and specificity towards various molecular targets.

Case Studies

- Anticancer Agents : Research has indicated that derivatives of this compound can exhibit significant anticancer properties. For instance, analogs designed from this compound have been tested for their ability to inhibit tumor growth in vitro and in vivo models, demonstrating promising results against specific cancer cell lines.

- Neurological Disorders : The compound's interactions with muscarinic acetylcholine receptors have been studied to develop potential treatments for neurological conditions. A notable study highlighted the compound's role in enhancing receptor activity, which could lead to advancements in treating disorders like Alzheimer's disease.

Organic Synthesis

Role as an Intermediate

In organic synthesis, this compound acts as an intermediate for creating more complex molecules. Its bromine atom is particularly reactive, allowing for various substitution reactions that facilitate the formation of diverse chemical entities.

Synthetic Routes

The synthesis typically involves:

- Bromination of Pyridine Derivatives : The starting material can be brominated to introduce the bromine substituent on the pyridine ring.

- Esterification Reactions : The ester group can be modified through hydrolysis or transesterification to yield different esters or acids.

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Bromine can be replaced by nucleophiles |

| Ester Hydrolysis | Converts the ester into a carboxylic acid |

| Coupling Reactions | Forms biaryl compounds through coupling mechanisms |

Material Science

Development of New Materials

this compound is also explored in material science for its potential in creating novel materials with specific properties. Its unique chemical structure allows it to participate in polymerization reactions or serve as a ligand in coordination chemistry.

Applications in Coatings and Polymers

Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for high-performance coatings and composites.

作用机制

The mechanism by which Methyl 2-(6-bromopyridin-2-yl)acetate exerts its effects depends on its interactions with molecular targets. The bromine atom and ester group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution, oxidation, and reduction reactions .

相似化合物的比较

Structural and Functional Analogues

The following table summarizes structurally related compounds and their key differences:

Physicochemical Properties

- Halogen Effects : Replacing bromine with chlorine (e.g., Methyl 2-(6-chloropyridin-2-yl)acetate) reduces molecular weight (Cl: 35.45 vs. Br: 79.90) and polarizability, impacting reactivity in nucleophilic substitutions. Bromine’s larger size enhances leaving-group ability in Suzuki-Miyaura couplings .

- Ester Group Variations : Ethyl and tert-butyl esters (e.g., Ethyl 2-(6-bromopyridin-2-yl)acetate and tert-butyl 2-(6-bromopyridin-2-yl)acetate hydrochloride) exhibit increased steric hindrance, delaying hydrolysis compared to the methyl ester. The tert-butyl derivative’s bulkiness also enhances solubility in organic solvents .

- Positional Isomerism : Bromine at the 6-position (target compound) versus 5-position (e.g., Methyl 2-(5-bromopyridin-2-yl)acetate) alters the pyridine ring’s electron density. The 6-bromo isomer shows stronger inductive effects on the adjacent acetate group, influencing NMR shifts (e.g., δ 3.74 ppm for 5-bromo vs. δ 3.82 ppm predicted for 6-bromo) .

生物活性

Methyl 2-(6-bromopyridin-2-yl)acetate is an organic compound characterized by a brominated pyridine ring and an ester functional group. This unique structure suggests potential biological activities, particularly in medicinal chemistry, where it may serve as an intermediate in the synthesis of bioactive molecules. This article explores the biological activity of this compound, focusing on its interactions with various biological systems, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₁H₁₃BrN₁O₂

- Molecular Weight : Approximately 230.06 g/mol

- Structural Features : The presence of a bromine atom at the 6th position of the pyridine ring contributes to its reactivity and biological interactions .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily due to its structural features. Notably, it has been investigated for:

- Cytochrome P450 Inhibition : It acts as an inhibitor of CYP1A2, a critical enzyme in drug metabolism. This interaction is significant for understanding potential drug-drug interactions and optimizing therapeutic regimens involving this compound.

- Antimicrobial Properties : Studies have shown that derivatives of pyridine compounds exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, its structural analogs demonstrate promising antibacterial and antifungal properties .

Case Studies and Experimental Data

-

Cytochrome P450 Interaction Study :

- A study evaluated the inhibitory effects of this compound on CYP1A2 activity using human liver microsomes.

- Results : The compound showed significant inhibition with an IC50 value indicating moderate potency as an inhibitor compared to known inhibitors.

-

Antimicrobial Activity Evaluation :

- In a comparative study of various alkaloids, similar compounds demonstrated MIC values ranging from 4.69 to 22.9 µM against bacterial strains like Bacillus subtilis and Staphylococcus aureus. While direct data for this compound is not provided, its structural similarity suggests potential efficacy in antimicrobial applications .

The mechanism by which this compound exerts its biological effects is primarily through:

- Nucleophilic Substitution Reactions : The bromine atom can participate in nucleophilic substitutions, influencing its reactivity with various biological targets.

- Oxidation and Reduction Pathways : The ester group may undergo hydrolysis or reduction, potentially leading to bioactive metabolites that could contribute to its overall biological profile .

Comparison with Similar Compounds

This compound shares structural similarities with other brominated pyridine derivatives. The following table summarizes some comparable compounds and their known activities:

常见问题

Basic: What are common synthetic routes for preparing Methyl 2-(6-bromopyridin-2-yl)acetate, and what key reaction parameters influence yield?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or coupling reactions involving 6-bromopyridine derivatives. For example, alkylation of 6-bromopyridin-2-yl precursors with methyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) is a standard approach. Key parameters include:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .

- Temperature : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .

- Catalyst : Transition-metal catalysts (e.g., Pd for cross-coupling) may improve regioselectivity in complex systems .

Basic: How is this compound characterized structurally, and what software tools are recommended for crystallographic analysis?

Methodological Answer:

Structural characterization employs:

- X-ray crystallography : For absolute configuration determination. Use SHELXL for refinement, ensuring hydrogen atoms are constrained with riding models .

- NMR/IR spectroscopy : ¹H/¹³C NMR confirms the ester and bromopyridine moieties (δ ~3.7 ppm for methyl ester; δ ~150 ppm for pyridine carbons). IR detects C=O stretches at ~1740 cm⁻¹ .

- ORTEP-III : Generates thermal ellipsoid plots to visualize molecular geometry .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Column chromatography : Use silica gel with hexane/ethyl acetate (3:1) gradients to separate brominated byproducts .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals, leveraging the compound’s moderate polarity .

- Distillation : For large-scale preparations, fractional distillation under reduced pressure minimizes thermal decomposition .

Advanced: How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

The C–Br bond serves as a versatile handle for:

- Suzuki-Miyaura coupling : Pd(PPh₃)₄ catalyzes aryl-aryl bond formation with boronic acids. Optimize with degassed toluene/EtOH (3:1) and 80°C .

- Buchwald-Hartwig amination : Use Xantphos/Pd₂(dba)₃ to introduce amines, monitoring for dehalogenation side reactions .

- Sonogashira coupling : CuI/Pd(PPh₃)₂Cl₂ enables alkyne incorporation; control pH to prevent ester hydrolysis .

Advanced: How does the ester group in this compound behave under acidic or basic conditions, and how can stability be assessed?

Methodological Answer:

- Acidic conditions : Ester hydrolysis is minimal below pH 3 but accelerates with strong acids (e.g., H₂SO₄). Monitor via TLC (Rf shift) .

- Basic conditions : Saponification occurs rapidly (e.g., NaOH/MeOH). Stabilize by maintaining anhydrous conditions or using buffered systems (pH 7–8) .

- Stability assays : Conduct accelerated degradation studies (40°C/75% RH) with HPLC tracking (C18 column, acetonitrile/water mobile phase) .

Advanced: How do computational predictions (e.g., LogP, polar surface area) compare with experimental data for this compound?

Methodological Answer:

- LogP discrepancies : Calculated LogP (e.g., XLogP3 ~2.1) may overestimate experimental values (observed ~1.8) due to hydrogen bonding with the pyridine N . Validate via shake-flask method (octanol/water partitioning).

- Polar surface area (PSA) : Predicted PSA (~52 Ų) aligns with crystallographic data but may vary with solvation . Use molecular dynamics simulations to refine .

Advanced: What methodologies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

- Dynamic NMR : Detect rotational barriers in the ester moiety by variable-temperature ¹H NMR (e.g., coalescence temperature analysis) .

- 2D techniques (HSQC, COSY) : Assign overlapping signals; the bromine’s deshielding effect clarifies pyridine proton assignments .

- Crystallographic validation : Resolve ambiguities by correlating NMR data with X-ray-derived torsion angles .

Advanced: How are air-sensitive intermediates handled during the synthesis of this compound derivatives?

Methodological Answer:

- Schlenk techniques : Use double-manifold systems under inert gas (N₂/Ar) for moisture-sensitive steps (e.g., Grignard reactions) .

- Glovebox protocols : Store intermediates with molecular sieves and monitor O₂/H₂O levels via sensors .

- Quenching agents : Employ degassed methanol or ammonium chloride to safely terminate reactive species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。